molecular formula C13H12ClNO2S3 B2617873 Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 866136-39-2

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2617873
CAS No.: 866136-39-2
M. Wt: 345.87
InChI Key: OXKZIQYJGVGGBK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 866136-39-2) is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group, a methylsulfanyl (SCH₃) moiety, and a thioxo (S) group at positions 3, 4, and 2, respectively. Its molecular weight is 345.89 g/mol, with a computed XLogP3 value of 4.4, indicating moderate hydrophobicity . The compound is associated with multiple synonyms, including ZINC1401006 and CHEMBL1492728, and is used in pharmaceutical and agrochemical research due to its structural versatility .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S3/c1-3-17-12(16)10-11(19-2)15(13(18)20-10)9-6-4-8(14)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKZIQYJGVGGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 866136-39-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H12ClNO2S3
  • Molecular Weight : 345.89 g/mol
  • Boiling Point : 459.2 °C (predicted)
  • Density : 1.48 g/cm³ (predicted)
  • pKa : -10.55 (predicted)

The thiazole ring structure in this compound is crucial for its biological activity. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. The presence of the chlorophenyl and methylsulfanyl groups enhances the lipophilicity and reactivity of the compound, potentially increasing its interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Thiazole derivatives have shown promising antimicrobial properties. In studies, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar activities.
  • Antitumor Activity :
    • Research indicates that thiazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, thiazoles have been reported to inhibit cell proliferation in human glioblastoma and melanoma cells. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence the anticancer potency of thiazole compounds .
  • Enzyme Inhibition :
    • Some thiazole derivatives act as inhibitors for specific enzymes involved in cancer metabolism and progression. The inhibition of phosphodiesterase enzymes has been noted in related compounds, which could suggest a similar potential for this compound .

Case Studies and Research Findings

StudyFindings
Umesha et al., 2009Investigated the antioxidant and antimicrobial activity of thiazole derivatives; indicated potential for similar activity in this compound .
MDPI Review, 2022Highlighted the anticancer potential of thiazole compounds; noted that structural modifications can enhance cytotoxicity against cancer cell lines .
PubChem DataProvided molecular details and suggested possible biological interactions based on structural analysis .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has shown promising antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Bacillus subtilis and other pathogens, suggesting its potential as a lead compound in the development of new antibiotics .

2. Anticancer Properties
Research has indicated that thiazole derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. This compound was evaluated for its cytotoxic effects on cancer cell lines, showing potential for further development as an anticancer agent .

Agricultural Applications

1. Pesticidal Activity
The compound's structural features may confer pesticidal properties, making it a candidate for developing new agrochemicals. Preliminary studies suggest that thiazole derivatives can act as effective fungicides and insecticides, which could be beneficial in sustainable agriculture practices .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialBacillus subtilisEffective inhibition
AnticancerVarious cancer cell linesCytotoxic effects observed
PesticidalFungal pathogensPotential fungicidal activity

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Chemistry & Biology Interface, this compound was synthesized and tested against several bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition
Another research effort focused on the compound's ability to inhibit cancer cell proliferation. The study utilized various human cancer cell lines and demonstrated that the compound could induce apoptosis in a dose-dependent manner, highlighting its potential for further pharmacological development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 2,3-dihydro-1,3-thiazole-5-carboxylate family, which is characterized by a sulfur- and nitrogen-containing heterocyclic ring. Key structural analogs differ in substituents at positions 3, 4, and 5, influencing their physicochemical properties and biological activities. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound (866136-39-2) 3: 4-Cl-C₆H₄; 4: SCH₃; 5: COOEt C₁₃H₁₁ClN₂O₂S₃ 345.89 N/A XLogP3: 4.4; TPSA: 112 Ų
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (478261-54-0) 3: 4-CH₃-C₆H₄; 4: SCH₃; 5: COOEt C₁₄H₁₅NO₂S₃ 325.47 N/A Higher lipophilicity due to methylphenyl group
Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (125011-69-0) 3: C₆H₅; 4: SCH₃; 5: COOEt C₁₃H₁₃NO₂S₃ 311.44 132 Lower molecular weight; higher melting point due to unsubstituted phenyl
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (57037-03-3) 3: 4-Cl-C₆H₄; 4: NH₂; 5: COOEt C₁₂H₁₁ClN₂O₂S₂ 314.81 N/A Polar amino group reduces XLogP3; potential for hydrogen bonding

Key Observations :

  • Electron-Withdrawing vs.
  • Role of Substituents at Position 4: The methylsulfanyl (SCH₃) group in the target compound contributes to higher lipophilicity compared to amino-substituted analogs (e.g., 57037-03-3), which exhibit increased polarity .
  • Thermal Stability : The phenyl-substituted analog (125011-69-0) has a defined melting point (132°C), suggesting greater crystallinity, possibly due to π-π stacking interactions absent in the chlorophenyl variant .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

  • Methodology : The compound is typically synthesized via cyclization reactions of thioamide or thiourea precursors. For example, reacting ethyl 2-[(1-(benzylsulfanyl)-2-oxo-2-phenylethyl)amino]-2-oxoacetate with Lawesson’s reagent under reflux conditions in anhydrous THF can yield thiazole derivatives . Reaction monitoring via TLC (thin-layer chromatography) and purification by column chromatography are critical for isolating the product with >95% purity.
  • Key Considerations : Temperature control (60–80°C) and exclusion of moisture are essential to avoid side reactions like hydrolysis of the ester group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituents (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and confirm the thiazole ring structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 344.9718 (calculated for C13_{13}H11_{11}ClN2_2O2_2S3_3) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 45.21%, H: 3.21%, N: 8.12%) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Approach : Use SHELX or WinGX/ORTEP for structure refinement. For example, anisotropic displacement parameters (ADPs) can resolve disorder in the methylsulfanyl group. Data collection at 100 K minimizes thermal motion artifacts .
  • Case Study : A related thiazole derivative (CAS 57037-03-3) showed a dihedral angle of 85.2° between the chlorophenyl ring and the thiazole plane, confirmed via Olex2 refinement .

Q. What strategies address contradictory bioactivity data in thiazole derivatives?

  • Analysis : Compare substituent effects. For instance, replacing the 4-chlorophenyl group with a 3,4-dichlorophenyl group (as in CAS 57037-03-3) increases anticancer activity (IC50_{50} from 12 µM to 6.5 µM in MCF-7 cells) due to enhanced hydrophobic interactions .
  • Validation : Use dose-response assays and molecular docking (e.g., AutoDock Vina) to correlate structural features with target binding (e.g., EGFR kinase) .

Q. How can solubility challenges in pharmacological assays be mitigated?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies to maintain solubility without cytotoxicity .
  • Prodrug Design : Modify the ethyl ester to a glycine conjugate, improving aqueous solubility by 10-fold while retaining activity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Tools : DFT calculations (B3LYP/6-31G*) model charge distribution. The methylsulfanyl group’s sulfur atom has a Mulliken charge of −0.42, making it susceptible to oxidation to sulfoxide/sulfone derivatives .
  • Experimental Validation : React with mCPBA (meta-chloroperbenzoic acid) to confirm sulfone formation via 1^1H NMR peak shifts at δ 3.1 ppm .

Key Methodological Recommendations

  • Synthetic Reproducibility : Optimize reaction stoichiometry (1:1.2 molar ratio of thiourea to chlorophenyl precursor) to minimize byproducts .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw) to detect impurities .
  • Crystallography : Use Olex2 for structure solution and Mercury for packing diagram visualization to analyze intermolecular interactions (e.g., C–H···S hydrogen bonds) .

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